molecular formula C24H25F2N3O4 B612112 Azd-8186 CAS No. 1627494-13-6

Azd-8186

Katalognummer B612112
CAS-Nummer: 1627494-13-6
Molekulargewicht: 457.4
InChI-Schlüssel: LMJFJIDLEAWOQJ-CQSZACIVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

AZD-8186 is a selective PI3Kβ/δ inhibitor . It has been investigated in clinical trials for the treatment of advanced solid tumors, particularly prostate cancer, triple-negative breast cancer, and squamous non-small cell lung cancer .


Synthesis Analysis

AZD-8186 exhibits IC50 values of 3, 17, and 752 nM for PI3Kβ, δ, and α, respectively, in cells sensitive to isoform-specific PI3K inhibition . It shows no significant binding against a panel of 442 other kinases when tested at a concentration of 10 µM .


Molecular Structure Analysis

The molecular formula of AZD-8186 is C24H25F2N3O4 . Its average mass is 457.470 Da and its monoisotopic mass is 457.181305 Da .


Chemical Reactions Analysis

AZD-8186 treatment resulted in modification of transcript and protein biomarkers associated with cell metabolism . It was observed that cholesterol biosynthesis genes were downregulated and markers associated with metabolic stress were upregulated .


Physical And Chemical Properties Analysis

AZD-8186 is a crystalline solid . It is soluble in DMF (3 mg/ml), DMSO (2 mg/ml), DMSO:PBS (pH 7.2) (1:1) (0.5 mg/ml), and Ethanol (0.5 mg/ml) .

Wissenschaftliche Forschungsanwendungen

Specific Scientific Field

Oncology, specifically the treatment of PTEN-null tumors .

Summary of the Application

AZD-8186 is a selective PI3Kβ inhibitor that has been investigated for its potential to regulate key metabolic pathways in PTEN-null tumors .

Methods of Application or Experimental Procedures

A genome-wide RNA-seq analysis was performed on PTEN-null triple-negative breast tumor xenografts treated with AZD-8186 . The mechanistic consequences of AZD-8186 treatment were examined across a number of PTEN-null cell lines and tumor models .

Results or Outcomes

AZD-8186 treatment resulted in the modification of transcript and protein biomarkers associated with cell metabolism. This included the downregulation of cholesterol biosynthesis genes and upregulation of markers associated with metabolic stress .

Application in Clinical Trials

Specific Scientific Field

Clinical Oncology, specifically Phase I trials for advanced solid tumors .

Summary of the Application

AZD-8186 was investigated in a Phase I study for its safety, tolerability, and preliminary efficacy in patients with advanced solid tumors .

Methods of Application or Experimental Procedures

The study included patients with advanced solid tumors, particularly prostate cancer, triple-negative breast cancer, and squamous non–small cell lung cancer. The study comprised four arms: (i) AZD-8186 monotherapy dose finding; (ii) monotherapy dose expansion; (iii) AZD-8186/abiraterone acetate (with prednisone); and (iv) AZD-8186/vistusertib .

Results or Outcomes

AZD-8186 was well tolerated across all study arms, with the most common adverse events being gastrointestinal symptoms. There was preliminary evidence of antitumor activity, meriting further exploration of AZD-8186 in subsequent studies in PI3Kβ pathway–dependent cancers .

Application in Combination Therapy

Specific Scientific Field

Clinical Oncology, specifically combination therapy for advanced solid tumors .

Summary of the Application

AZD-8186 is under investigation in a clinical trial for its potential use in combination with Docetaxel in treating patients with advanced solid tumors that have PTEN or PIK3CB mutations and are metastatic or cannot be removed by surgery .

Results or Outcomes

Application in Metabolic Pathway Regulation

Specific Scientific Field

Cancer Metabolism, specifically the regulation of metabolic pathways in PTEN-null tumors .

Summary of the Application

AZD-8186 has been investigated for its potential to regulate key metabolic pathways in PTEN-null tumors . This includes the downregulation of cholesterol biosynthesis genes and upregulation of markers associated with metabolic stress .

Methods of Application or Experimental Procedures

A genome-wide RNA-seq analysis was performed on PTEN-null triple-negative breast tumor xenografts treated with AZD-8186 . The mechanistic consequences of AZD-8186 treatment were examined across a number of PTEN-null cell lines and tumor models .

Results or Outcomes

AZD-8186 treatment resulted in the modification of transcript and protein biomarkers associated with cell metabolism. This included the downregulation of cholesterol biosynthesis genes and upregulation of markers associated with metabolic stress .

Application in Metabolic Pathway Regulation

Specific Scientific Field

Cancer Metabolism, specifically the regulation of metabolic pathways in PTEN-null tumors .

Summary of the Application

AZD-8186 has been investigated for its potential to regulate key metabolic pathways in PTEN-null tumors . This includes the downregulation of cholesterol biosynthesis genes and upregulation of markers associated with metabolic stress .

Methods of Application or Experimental Procedures

A genome-wide RNA-seq analysis was performed on PTEN-null triple-negative breast tumor xenografts treated with AZD-8186 . The mechanistic consequences of AZD-8186 treatment were examined across a number of PTEN-null cell lines and tumor models .

Results or Outcomes

AZD-8186 treatment resulted in the modification of transcript and protein biomarkers associated with cell metabolism. This included the downregulation of cholesterol biosynthesis genes and upregulation of markers associated with metabolic stress .

Application in PI3Kβ Inhibition

Specific Scientific Field

Cancer Therapy, specifically the inhibition of PI3Kβ in PTEN-null tumors .

Summary of the Application

AZD-8186 is a potent small molecule that targets the lipid kinase PI3Kβ with selectivity vs PI3Kα . It has been investigated for its potential to inhibit PI3Kβ signaling in PTEN-null tumors .

Safety And Hazards

It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye when handling AZD-8186 . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is recommended .

Eigenschaften

IUPAC Name

8-[(1R)-1-(3,5-difluoroanilino)ethyl]-N,N-dimethyl-2-morpholin-4-yl-4-oxochromene-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25F2N3O4/c1-14(27-18-11-16(25)10-17(26)12-18)19-8-15(24(31)28(2)3)9-20-21(30)13-22(33-23(19)20)29-4-6-32-7-5-29/h8-14,27H,4-7H2,1-3H3/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMJFJIDLEAWOQJ-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC2=C1OC(=CC2=O)N3CCOCC3)C(=O)N(C)C)NC4=CC(=CC(=C4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=CC2=C1OC(=CC2=O)N3CCOCC3)C(=O)N(C)C)NC4=CC(=CC(=C4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25F2N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-8-(1-((3,5-difluorophenyl)amino)ethyl)-N,N-dimethyl-2-morpholino-4-oxo-4H-chromene-6-carboxamide

CAS RN

1627494-13-6
Record name AZD-8186
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1627494136
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AZD-8186
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15029
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name AZD-8186
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AIQ4OWD0RA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
26
Citations
LG Capdevila - Drugs of the Future, 2015 - access.portico.org
… ) receiving AZD8186 (30 to 360 mg bid) as a monotherapy were analyzed for AZD-8186 and … Pharmacokinetics of AZD-8186 and M1 were determined by 2-compartmental model. The …
Number of citations: 1 access.portico.org
X Wu, J Cai, Z Zuo, J Li - Biomedicine & Pharmacotherapy, 2019 - Elsevier
… In our study, we found that adding AZD-8186 or MK-2206 … According to the data, we observed that AZD-8186 and MK-2206 … We found that MK-2206 and AZD 8186 treatment obviously …
Number of citations: 78 www.sciencedirect.com
L Garcia Capdevilla - Drugs of the Future, 2018 - access.portico.org
… ) receiving AZD8186 (30 to 360 mg bid) as a monotherapy were analyzed for AZD-8186 and … Pharmacokinetics of AZD-8186 and M1 were determined by 2-compartmental model. The …
Number of citations: 2 access.portico.org
L Liu, Y Ye, X Zhu - Biomedicine & Pharmacotherapy, 2019 - Elsevier
… To further testify the role of PI3K/AKT signals in the metastasis process induced by TAMs, AZD-8186 and MK-2206, the inhibitors of PI3K and AKT, were used to be combined with MMP-…
Number of citations: 78 www.sciencedirect.com
NM Merrill, NM Vandecan, KC Day, PL Palmbos… - Oncotarget, 2020 - ncbi.nlm.nih.gov
… AZD-8186 responds best in PIK3CA WT cells, Supplementary Figure 2. This is the opposite of what we would predict clinically [48, 49]; however, it is important to note that AZD-8186 is …
Number of citations: 4 www.ncbi.nlm.nih.gov
SS Talwelkar, MI Mäyränpää, J Schüler… - Molecular …, 2023 - Wiley Online Library
… AZD-8186 alone or combination of ceritinib plus AZD-8186. Ceritinib was administered at 25 mg·kg −1 body weight po daily for 21 days. AZD-8186 … mg·kg −1 ) and AZD-8186 (2 × 25 mg·…
Number of citations: 1 febs.onlinelibrary.wiley.com
L He, D Bulanova, J Oikkonen… - Briefings in …, 2021 - academic.oup.com
… For the EOC1103_pPer1 sample, we selected combination between verdinexor and AZD-8186, since PIK3CA was mutated in this patient sample, hence providing additional support for …
Number of citations: 12 academic.oup.com
JC Hahne, JB Engel, A Honig, SR Meyer… - Clinical Cancer …, 2017 - ingentaconnect.com
Background: With 23% of all new tumour cases, breast cancer is the most common cancer among women worldwide, and is the second leading cause of cancer deaths in women after …
Number of citations: 4 www.ingentaconnect.com
X Wang, X Ding, X Li, Y He, D Kong, L Zhang… - … , Biology and Medicine, 2018 - Elsevier
… All treatments were given via tail vein except free AZD 8186 was given via gavage every day for a total of 21 days. The tumor volumes were measured every three days to assess the …
Number of citations: 10 www.sciencedirect.com
İ MAŞALACI, Y Akdoğan, Ö MUTLU… - European Journal of …, 2023 - dergipark.org.tr
Objective: Multiple myeloma is a hematologic malignancy in which targeting phosphoinositide 3 kinase (PI3K) and/or the mammalian target of rapamycin (mTOR) individually has been …
Number of citations: 2 dergipark.org.tr

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.